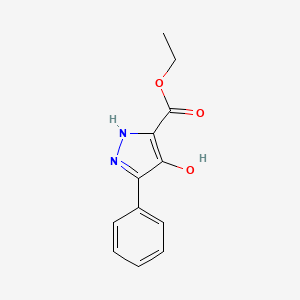

Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

Description

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This fundamental structure imparts a unique combination of chemical properties that make it a "privileged scaffold" in drug discovery. The pyrazole (B372694) ring is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.

The research trajectory of pyrazole derivatives has been extensive and multifaceted. Historically, these compounds have been investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. nih.gov Their ability to mimic or interact with various biological molecules has led to the development of numerous commercially successful drugs. The structural significance of the pyrazole nucleus lies in its ability to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

The synthesis of pyrazole derivatives is well-established, with several classical and modern methods available to organic chemists. The most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This straightforward and often high-yielding reaction allows for the creation of a diverse library of pyrazole-containing molecules for biological screening. nih.gov More recent synthetic innovations include multicomponent reactions and the use of novel catalysts to improve efficiency and access to complex molecular architectures. nih.gov

The following table provides a glimpse into the diverse biological activities exhibited by various pyrazole derivatives, underscoring the therapeutic potential inherent in this chemical class.

| Biological Activity | Examples of Investigated Pyrazole Scaffolds | Potential Therapeutic Application |

| Anti-inflammatory | 1,3,5-trisubstituted pyrazoles | Treatment of inflammatory diseases |

| Anticancer | Diphenyl pyrazole–chalcone derivatives | Oncology |

| Antimicrobial | Pyrazole carboxylic acid derivatives | Infectious diseases |

| Antiviral | 4,5-disubstituted pyrazole derivatives | Viral infections nih.gov |

| Neuroprotective | Indeno[1,2-c]pyrazole-2-carboxamides | Neurodegenerative diseases |

Within the broader family of pyrazoles, the 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate scaffold possesses a unique combination of functional groups that make it a particularly interesting subject for modern chemical research. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. Furthermore, this hydroxyl group can be a site for further derivatization, allowing for the exploration of structure-activity relationships.

The phenyl group at the 5-position contributes to the molecule's lipophilicity and can engage in π-π stacking interactions with aromatic residues in protein binding pockets. The ethyl carboxylate group at the 3-position provides another point for modification and can also participate in hydrogen bonding. The interplay of these three functional groups on the pyrazole core creates a scaffold with a rich potential for diverse biological activities.

Research on closely related structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has demonstrated their potential as intermediates in the synthesis of more complex molecules and as organocatalysts. mdpi.com The tautomeric nature of these 4-hydroxy pyrazoles, existing in equilibrium with their 5-oxo-pyrazoline form, adds another layer of complexity and potential for diverse reactivity and biological interactions. mdpi.comnist.gov

While direct and extensive research solely focused on Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate is limited, the existing body of knowledge on analogous structures provides a strong foundation for predicting its potential and guiding future investigations. Studies on similar pyrazole-based compounds suggest a range of promising biological activities.

Detailed Research Findings on Analogous Compounds:

Research on related pyrazole derivatives has revealed significant potential in several therapeutic areas. For instance, various substituted pyrazole carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

The following interactive data table summarizes the reported biological activities of some structurally related pyrazole derivatives, offering insights into the potential applications of this compound.

| Compound/Scaffold | Biological Activity | Key Findings | Reference |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Anti-inflammatory | Dimethoxyphenyl substituted derivatives showed significant activity in a carrageenan-induced paw edema model. | nih.gov |

| 1H-pyrazole-4-carboxylic acid ethyl esters | Chemotaxis inhibition | Potent inhibitors of IL-8 and fMLPOMe-stimulated neutrophil chemotaxis. | nih.gov |

| Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate | Anti-inflammatory, Anticancer | Potential as a COX-2 inhibitor and has shown to inhibit the proliferation of cancer cell lines. | |

| 4,5-disubstituted pyrazole derivatives | Antiviral | A derivative with a chloro group showed potent antiviral activity against a broad panel of viruses. | nih.gov |

Future Perspectives:

The future of research for this compound appears promising and is likely to proceed in several key directions:

Synthesis and Library Development: A primary focus will be the development of efficient and scalable synthetic routes to produce this compound and a diverse library of its analogues. This will involve modifying the substituents on the phenyl ring and exploring different ester groups to systematically investigate structure-activity relationships.

Biological Screening: Comprehensive biological screening of these newly synthesized compounds against a wide range of therapeutic targets is a critical next step. Based on the activities of related compounds, initial screening efforts will likely focus on anti-inflammatory, anticancer, and antimicrobial assays.

Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies will be necessary to understand how they exert their biological effects at a molecular level. This could involve enzyme inhibition assays, receptor binding studies, and cellular pathway analysis.

Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will play an increasingly important role in guiding the rational design of more potent and selective derivatives of this compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-11(15)9(13-14-10)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXVGFRPMKRJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227570 | |

| Record name | Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34035-06-8 | |

| Record name | Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34035-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 4 Hydroxy 5 Phenyl 1h Pyrazole 3 Carboxylate and Its Analogues

Development of Efficient Synthetic Routes for Pyrazole-3-carboxylates

The construction of the pyrazole (B372694) ring is a fundamental task in heterocyclic chemistry, with numerous methods developed to enhance efficiency, yield, and structural diversity. For pyrazole-3-carboxylates, strategies often revolve around the assembly of the core ring from acyclic precursors, leveraging multi-component reactions, classical cyclocondensation approaches, and innovative catalytic systems.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules. researchgate.net The synthesis of pyrazole derivatives, including pyrazole-3-carboxylates, is well-suited to MCR strategies. These one-pot procedures streamline synthesis by minimizing intermediate isolation steps, reducing solvent waste, and saving time. pharmaguideline.com

A common four-component reaction for synthesizing fused pyranopyrazoles involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This strategy often proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. researchgate.net For instance, the reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile, often catalyzed by a simple base like piperidine, can rapidly produce densely substituted pyrano[2,3-c]pyrazole derivatives in an aqueous medium at room temperature. researchgate.net

These MCRs are highly modular, allowing for the introduction of diverse substituents by simply varying the starting components. This flexibility is crucial for building libraries of analogues for structure-activity relationship studies.

Cyclocondensation reactions, particularly the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, form the classical and most reliable route to the pyrazole core, known as the Knorr pyrazole synthesis. researchgate.netsemanticscholar.orgsemanticscholar.org This method is characterized by high reactivity and typically produces stable, aromatic pyrazole products in high yields. semanticscholar.org

A direct pathway to pyrazole-3-carboxylate analogues involves the cyclocondensation of a 2,4-diketoester with a hydrazine. The required 2,4-diketoester, such as ethyl 2,4-dioxo-4-phenylbutanoate, can be prepared via a Claisen condensation between an alkylphenone (e.g., acetophenone) and diethyl oxalate. researchgate.netresearchgate.netznaturforsch.com The subsequent reaction of this diketoester with hydrazine hydrate proceeds through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative. semanticscholar.orgznaturforsch.com

The mechanism typically involves the initial, rapid condensation of the more reactive hydrazine nitrogen with one carbonyl group to form a hydrazone. semanticscholar.org The second nitrogen then acts as an intramolecular nucleophile, attacking the remaining carbonyl (in this case, the ester group) to close the ring and form a pyrazolone (B3327878), which can exist in the more stable aromatic 4-hydroxy-pyrazole tautomeric form. semanticscholar.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole-3-carboxylate Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Conditions | Product Type |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydrazine hydrate | Glacial acetic acid | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate znaturforsch.com |

| Ethyl benzoylacetate | Phenylhydrazine | 1-Propanol, Acetic acid, ~100°C | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one semanticscholar.org |

| Dimethylacetylene dicarboxylate | Phenyl hydrazine | Toluene/DCM, reflux | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate iqs.edu |

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of innovative catalyst systems that improve reaction efficiency while minimizing environmental impact. The synthesis of pyrazoles has benefited significantly from these advancements, which include the use of green catalysts and alternative energy sources.

Green Catalysis:

Ionic Liquids (ILs): ILs have emerged as effective green catalysts and solvents for pyrazole synthesis. semanticscholar.org Their negligible vapor pressure, non-flammability, and recyclability make them attractive alternatives to volatile organic solvents. znaturforsch.com For example, 1-ethyl-3-methylimidazolium (B1214524) chloride has been used to catalyze the one-pot cyclocondensation of 1,3-dicarbonyls with phenyl hydrazines at room temperature. znaturforsch.com Transition metal-based ionic liquids, such as those containing Fe(III), can also act as efficient reusable homogeneous catalysts for the condensation of hydrazines and 1,3-diketones. znaturforsch.com

Organocatalysts: Small organic molecules can serve as effective catalysts. Taurine, a naturally occurring β-amino sulfonic acid, has been successfully employed as a bifunctional catalyst in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles in water, showcasing excellent yields and selectivity. semanticscholar.org

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of easy separation and reusability. Systems like Bi2O3/ZrO2 have been used for the four-component, one-pot synthesis of 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate derivatives under mild conditions. researchgate.net

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields compared to conventional heating methods. researchgate.netresearchgate.netgoogle.com This technique has been applied to various pyrazole syntheses, including multicomponent reactions. researchgate.netresearchgate.net

Ultrasound Irradiation: Sonication provides another energy-efficient method for promoting chemical reactions. Ultrasound-assisted synthesis of pyrazole derivatives can enhance reaction rates and yields, often under milder conditions than traditional methods. researchgate.netniscpr.res.inresearchgate.net

Table 2: Overview of Innovative Catalytic Systems in Pyrazole Synthesis

| Catalyst System / Method | Type | Reactants | Key Advantages |

| Taurine | Organocatalyst | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Green (water solvent), High selectivity, Mild conditions semanticscholar.org |

| Ionic Liquids (e.g., [EMIM]Ac) | Green Catalyst/Solvent | 1,3-Dicarbonyls, Hydrazines | Recyclable, Low volatility, Room temperature reactions semanticscholar.orgznaturforsch.com |

| Bi2O3/ZrO2 | Heterogeneous Catalyst | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Reusable, Mild conditions, High yields researchgate.net |

| Microwave Irradiation | Energy Source | Various pyrazole precursors | Drastically reduced reaction times, Improved yields researchgate.netgoogle.com |

| Ultrasound Irradiation | Energy Source | Various pyrazole precursors | Enhanced reaction rates, Mild conditions researchgate.netniscpr.res.in |

| Copper (I) | Metal Catalyst | α,β-Unsaturated cyanoester, Phenyl hydrazine | High yields, Short reaction times (with ultrasound) researchgate.net |

Targeted Functionalization and Derivatization of the Pyrazole Scaffold

The inherent functionality of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate—namely the acidic hydroxyl group, the versatile ester moiety, the phenyl substituent, and the pyrazole core itself—provides multiple handles for targeted chemical modification. Derivatization at these sites is crucial for modulating the compound's physicochemical properties and biological activity.

The hydroxyl and ester groups are primary sites for functionalization, enabling the synthesis of a wide array of derivatives.

Reactions of the 4-Hydroxyl Group: The C4-hydroxyl group imparts phenolic character to the molecule, making it amenable to standard transformations.

O-Alkylation: Reaction with alkyl halides in the presence of a base can convert the hydroxyl group into an ether linkage, providing access to a range of 4-alkoxy-pyrazole analogues.

O-Acylation: The hydroxyl group can be readily esterified using acyl chlorides or anhydrides. This transformation is exemplified by the known compound 3-ethoxycarbonyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate, where a similar hydroxyl group has been acylated. semanticscholar.org

Reactions of the 3-Ester Moiety: The ethyl carboxylate group is a versatile functional handle that can be transformed into various other functionalities.

Hydrolysis: Saponification of the ethyl ester using a base like sodium hydroxide, followed by acidification, yields the corresponding pyrazole-3-carboxylic acid. rsc.org This carboxylic acid is a key intermediate for further modifications.

Amidation: The pyrazole-3-carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HBTU) to form a diverse library of pyrazole-3-carboxamides. semanticscholar.org Alternatively, direct conversion of the ester to an amide can be achieved under specific catalytic conditions. niscpr.res.in

Reduction: The ester can be reduced to a primary alcohol, yielding (4-hydroxy-5-phenyl-1H-pyrazol-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride. google.com

Transesterification: By first converting the carboxylic acid to its more reactive acid chloride, a variety of different esters can be synthesized by reacting it with other alcohols (e.g., methanol (B129727), isopropanol) in the presence of a catalytic base like pyridine. semanticscholar.org

Further diversification can be achieved by modifying the peripheral phenyl ring or the heterocyclic core.

Functionalization of the Phenyl Substituent: The C5-phenyl ring is susceptible to electrophilic aromatic substitution. The directing effects of the pyrazole ring and the reaction conditions will determine the position of substitution.

Nitration: The nitration of 1-phenylpyrazole (B75819) derivatives is highly condition-dependent. Using mixed acids (HNO₃/H₂SO₄) typically leads to nitration on the phenyl ring, predominantly at the para-position, as the pyrazole ring is deactivated by protonation. cdnsciencepub.com In contrast, milder conditions using reagents like acetyl nitrate (B79036) favor substitution at the electron-rich C4 position of the pyrazole ring. cdnsciencepub.com

Halogenation: Direct halogenation of phenylpyrazole systems can also be directed to either the phenyl or pyrazole ring. Bromination of 1-phenylpyrazole in concentrated sulfuric acid yields 1-p-bromophenylpyrazole. cdnsciencepub.com

Functionalization of the Pyrazole Core: The pyrazole ring itself can undergo several transformations.

Electrophilic Substitution at C4: The C4 position of the pyrazole ring is the most nucleophilic carbon and is the primary site for electrophilic attack, such as halogenation. pharmaguideline.comresearchgate.net Reactions with N-halosuccinimides (NBS, NCS, NIS) are commonly used to install halogen atoms at the C4 position, provided it is unsubstituted. researchgate.netbeilstein-archives.org

N-Alkylation: For pyrazole analogues where the N1 position is unsubstituted (i.e., bearing an -NH group), N-alkylation is a fundamental reaction. pharmaguideline.com It is typically achieved by deprotonation with a base followed by reaction with an alkyl halide. semanticscholar.org This reaction is key for synthesizing analogues of the title compound where the N1-phenyl group is replaced by other substituents.

Ring Annulation: The functional groups on the pyrazole core can be used to construct fused heterocyclic systems. For example, 5-aminopyrazole derivatives can react with enaminones or other bifunctional reagents to build fused pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine (B1248293) ring systems. nih.gov

Mechanistic Investigations of Pyrazole Annulation and Post-Synthetic Reactions

The formation of the pyrazole ring, a cornerstone of heterocyclic chemistry, proceeds through intricate mechanistic pathways that have been the subject of extensive investigation. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains the most fundamental route to this scaffold. jk-sci.com For this compound, the reaction between a suitable β-keto ester, such as ethyl 2,4-dioxo-4-phenylbutanoate, and hydrazine hydrate exemplifies this classic transformation. youtube.com Mechanistic studies, including kinetic analyses and the characterization of transient intermediates, are crucial for optimizing reaction conditions, controlling regioselectivity, and understanding the formation of byproducts. Similarly, understanding the mechanisms of post-synthetic modifications is key to the targeted derivatization of the pyrazole core.

The elucidation of the precise mechanism for pyrazole formation is complex, as the reaction course can be influenced by factors such as pH, solvent, temperature, and the nature of the substituents on both the dicarbonyl and hydrazine components. nih.gov

The generally accepted mechanism for the acid-catalyzed Knorr synthesis of a 4-hydroxypyrazole from a β-keto ester like ethyl 2,4-dioxo-4-phenylbutanoate and hydrazine involves a sequence of condensation and cyclization steps. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the dicarbonyl compound. The regioselectivity of this initial attack is a critical factor, especially with unsymmetrical dicarbonyls and substituted hydrazines. nih.gov Following the initial attack, a series of proton transfers and water elimination leads to a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the terminal nitrogen atom onto the second carbonyl group forms a five-membered cyclic intermediate. Final dehydration of this cyclic adduct yields the aromatic pyrazole ring.

Kinetic studies are instrumental in identifying the rate-determining step and understanding the influence of various parameters on the reaction velocity. For the Knorr pyrazole synthesis, kinetic data is typically acquired through techniques such as transient flow methods combined with spectroscopic analysis. nih.gov While specific kinetic data for the title compound's synthesis is not extensively documented, analogous studies on 1,3-diketone condensations provide a framework for understanding the process. Such studies help to construct a microkinetic model, offering insights into the energy profile of the reaction.

From a stereochemical perspective, the final pyrazole product is aromatic and planar. Therefore, the synthesis itself does not typically create stereocenters on the pyrazole ring. However, the stereochemistry of substituents on the starting materials can influence the reaction pathway, although this is not pertinent to the synthesis of the unsubstituted title compound from achiral precursors. Asymmetric synthesis strategies often employ chiral catalysts to control the stereochemistry of substituents introduced during or after the pyrazole formation. nih.gov

Table 1: Parameters Investigated in Kinetic Studies of Pyrazole Annulation This table outlines the typical parameters measured in kinetic studies to elucidate reaction mechanisms for pyrazole synthesis, though specific values for the title compound are not available in published literature.

| Parameter | Description | Significance in Mechanism Elucidation |

| Reaction Order | The relationship between the concentration of reactants (1,3-dicarbonyl, hydrazine, catalyst) and the reaction rate. | Helps determine which species are involved in the rate-determining step of the reaction. |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentration of the reactants. | Quantifies the reaction speed under specific conditions (temperature, pressure, solvent). |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Provides insight into the energy barrier of the rate-limiting step. A lower Ea indicates a faster reaction. |

| Substituent Effects | The impact of different electron-donating or electron-withdrawing groups on the reactants' reactivity. | Used to probe the electronic demands of the transition state, helping to confirm the nature of bond-forming/breaking steps. |

| Solvent Effects | The influence of solvent polarity and proticity on the reaction rate and selectivity. | Can indicate the polarity of the transition state and the involvement of solvent molecules in proton transfer steps. |

| pH Dependence | The effect of acidity or basicity on the reaction rate. | Elucidates the role of acid or base catalysis, often crucial for activating carbonyl groups or enhancing nucleophilicity. nih.gov |

Role of Intermediates in Ring Formation and Derivatization Pathways

The multi-step nature of pyrazole annulation necessitates the formation of several transient intermediates. The identification, and in some cases isolation, of these species provides direct evidence for the proposed reaction pathway. nih.gov

In the reaction between ethyl 2,4-dioxo-4-phenylbutanoate and hydrazine, the primary intermediate is a hydrazone , formed by the condensation of hydrazine with one of the carbonyl groups. Due to the two distinct carbonyl environments (ketone and ester), two different initial hydrazones are possible, which can influence the final regiochemical outcome. This hydrazone then undergoes an intramolecular cyclization. This step proceeds via a nucleophilic attack of the terminal amino group onto the remaining carbonyl carbon, leading to a cyclic 5-hydroxy-pyrazoline (a cyclic hemiaminal-like) intermediate. This intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, aromatic pyrazole ring. organic-chemistry.org

An alternative pathway involves the formation of an enaminone intermediate. This occurs when the 1,3-dicarbonyl compound is first reacted with an amine source like dimethylformamide dimethylacetal (DMF-DMA). nih.gov The resulting enaminone can then react with hydrazine. In this sequence, the initial step is a Michael-type addition of hydrazine to the activated double bond, followed by cyclization and elimination of the amine to form the pyrazole. clockss.org

Post-synthetic modifications, such as the halogenation of the pyrazole ring, also proceed through distinct intermediates. The C4 position of the 4-hydroxypyrazole ring is electron-rich and susceptible to electrophilic substitution. researchgate.net For instance, halogenation with reagents like N-halosuccinimides (NXS) likely proceeds through a mechanism involving an electrophilic attack by the halogen on the C4 position. This forms a charged intermediate, often referred to as a sigma complex or arenium ion, which then loses a proton to restore the aromaticity of the ring, resulting in the 4-halo-substituted pyrazole. researchgate.net

Table 2: Key Intermediates in the Annulation and Derivatization of this compound

| Intermediate Type | Proposed Structure | Role in Pathway | Evidence / Method of Detection |

| Hydrazone | Product of initial condensation between hydrazine and a carbonyl group. | Often spectroscopically observable or can be isolated under mild conditions in related reactions. nih.gov | |

| 5-Hydroxy-pyrazoline | Cyclic intermediate formed after intramolecular nucleophilic attack. | Generally unstable; its existence is inferred from the final product structure and computational studies. researchgate.net | |

| Enaminone | Precursor for reaction with hydrazine in alternative synthetic routes. | Can be synthesized and isolated as stable compounds before reaction with hydrazine. clockss.org | |

| Enhydrazine | Intermediate formed by the displacement of an amine from an enaminone by hydrazine. | Postulated in reactions involving enaminone precursors; leads directly to the cyclic intermediate. nih.gov | |

| Sigma Complex (Arenium Ion) | Intermediate in electrophilic substitution reactions (e.g., halogenation) at the C4 position. | A common, well-established intermediate in electrophilic aromatic substitution mechanisms. mt.com |

Iii. Advanced Structural Characterization and Conformational Dynamics

Spectroscopic Probing of Electronic and Vibrational States

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding characteristics of pyrazole (B372694) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy offer complementary insights into the molecule's electronic and vibrational states.

NMR spectroscopy is a powerful tool for determining the predominant tautomeric form of hydroxy-substituted pyrazoles in solution. For the closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, ¹H NMR studies in DMSO-d₆ confirm the prevalence of the hydroxyl tautomer. mdpi.com The spectrum shows distinct signals that can be assigned to the various protons within the molecule. mdpi.com

A key diagnostic signal for the hydroxy tautomer is the appearance of the hydroxyl proton, which for the methyl analog is observed as a singlet at δ 12.16 ppm. mdpi.com The proton at the 4-position of the pyrazole ring gives rise to a singlet at δ 5.98 ppm. mdpi.com For ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate, the signals from the N-phenyl group would be expected in the aromatic region, while the ethyl ester group would typically present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The exact chemical shifts are influenced by the solvent and concentration, which can affect the position of the tautomeric equilibrium. nih.gov

Table 1: Representative ¹H NMR Data for the Hydroxy Pyrazole System (Methyl Ester Analog in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | 12.16 | Singlet |

| Pyrazole-H4 | 5.98 | Singlet |

| Ester -OCH₃ | 3.80 | Singlet |

Data sourced from studies on Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within the molecule. The IR spectrum of the methyl ester analog, which exists in the hydroxy form, shows a characteristic broad peak at 3204 cm⁻¹ corresponding to the O-H stretching vibration. mdpi.com Another strong absorption is observed at 1728 cm⁻¹ for the ester carbonyl (C=O) group. mdpi.com Aromatic C-H stretching vibrations are typically observed at higher wavenumbers (e.g., ~3041 cm⁻¹), while pyrazole ring deformations appear at lower frequencies (~634 cm⁻¹). nih.gov

Table 2: Key IR Absorption Frequencies for the Hydroxy Pyrazole System (Methyl Ester Analog)

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | 3204 | Stretching |

| Carbonyl (C=O) | 1728 | Stretching |

Data sourced from studies on Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

Electronic spectroscopy (UV-Vis) reveals information about the conjugated π-electron system. The keto tautomer, ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 89-33-8), exhibits a distinct UV-Vis spectrum. nist.gov The electronic absorption properties are sensitive to the specific tautomer present, as the extent of conjugation differs between the hydroxy and keto forms. physchemres.org Theoretical studies on related pyrazoline systems show that the solvent polarity can influence the absorption wavelength, often resulting in a bathochromic (red) shift in more polar solvents. physchemres.org

Solid-State Structural Elucidation via X-ray Crystallography

While the specific crystal structure of this compound is not described in the reviewed literature, extensive data is available for its methyl ester analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which provides a reliable model for the solid-state conformation and packing. mdpi.com This analog crystallizes in the monoclinic space group P2₁/c. mdpi.com

Table 3: Crystallographic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Volume (ų) | 1018.5(3) |

| Z | 4 |

Data sourced from studies on the methyl ester analog. mdpi.com

The conformation of the molecule in the crystalline state reveals the spatial arrangement of its substituent groups. In the structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are not coplanar. mdpi.com The dihedral angle between the planes of these two rings is 60.83(5)°. mdpi.com In contrast, the carboxylate group lies nearly in the plane of the pyrazole ring, with a C8-C9-C10-O2 torsion angle of 173.0(1)°. mdpi.com This near-planar arrangement suggests some degree of electronic conjugation between the ester group and the heterocyclic ring. The ethoxycarbonyl group in other pyrazole esters is also often found to be slightly twisted from the plane of the pyrazole ring. researchgate.net

Tautomerism and Prototropic Equilibria of the 4-Hydroxy Pyrazole System

This compound is part of a dynamic prototropic equilibrium, existing as different tautomers. Prototropic tautomers differ in the position of a proton and the location of double bonds. encyclopedia.pub For this system, the primary equilibrium is between the 4-hydroxy-1H-pyrazole form (the "enol" tautomer) and its corresponding keto forms, such as ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Figure 1: Tautomeric equilibrium between the hydroxy form (left) and a possible keto form (right).

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. fu-berlin.deresearchgate.net Experimental evidence from the methyl ester analog strongly indicates that the hydroxy tautomer is the predominant form, both in a DMSO solution and in the solid state. mdpi.com This preference for the hydroxy form is also observed in other 1-substituted 1H-pyrazol-3-ols, which exist as the OH-isomer rather than the pyrazol-3-one in the solid state and in various solvents. nih.govmdpi.com The stability of the hydroxy form can be attributed to the aromatic character of the pyrazole ring.

Experimental Determination of Tautomeric Forms in Solution and Solid State

The structural elucidation of pyrazole derivatives, such as this compound, is complicated by the phenomenon of prototropic tautomerism. The compound can exist in several tautomeric forms, and their relative populations are highly dependent on the physical state (solid or solution), solvent polarity, concentration, and temperature. fu-berlin.de Experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for identifying the predominant tautomeric forms.

Solid-State Analysis:

In the solid state, X-ray crystallography provides an unambiguous determination of the molecular structure. nih.gov For pyrazole derivatives, this technique can definitively identify the position of the tautomeric proton and the pattern of intermolecular interactions, such as hydrogen bonding, which often stabilizes a single tautomer in the crystal lattice. nih.govmdpi.com For example, studies on 4-bromo-3-phenylpyrazole, a related compound, revealed that the 3-phenyl tautomer is present in the solid state. fu-berlin.dersc.org Similarly, investigations into 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed that it crystallizes as the 1H-pyrazol-3-ol tautomer, forming dimeric units connected by intermolecular hydrogen bonds. nih.gov Solid-state NMR (SSNMR), particularly 13C and 15N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR, complements X-ray data, confirming the tautomeric form present in the crystalline material. nih.govresearchgate.net

Solution-State Analysis:

In solution, a dynamic equilibrium between different tautomers often exists. Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) is the most powerful tool for investigating these equilibria. nih.gov The dominant tautomeric form is heavily influenced by the solvent. In nonpolar solvents, pyrazole derivatives often exist in forms that favor intermolecular hydrogen bonding, leading to self-association into dimers or oligomers, similar to what is observed in the solid state. fu-berlin.denih.gov In contrast, polar, hydrogen bond-accepting solvents like DMSO or methanol (B129727) can disrupt these self-associations, solvating the individual tautomers and shifting the equilibrium. nih.govtandfonline.com

For instance, studies on 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole, a structurally similar compound, demonstrated through ¹H NMR that the equilibrium shifts significantly with solvent polarity. tandfonline.com In chloroform (B151607), a mixture of tautomers is observed, while in more polar solvents like DMSO and methanol, the equilibrium shifts towards the keto-enol C form, which becomes predominant. tandfonline.com Low-temperature NMR studies can slow the rate of proton exchange, allowing for the direct observation and quantification of individual tautomers by integrating their distinct signals. fu-berlin.de

| Tautomeric Form | Structure | % in Chloroform-d | % in Methanol-d₄ | % in DMSO-d₆ |

|---|---|---|---|---|

| A (Keto) | Pyrazolone (B3327878) ring with CH₂ group | 20 | 0 | 0 |

| B (Enol) | Pyrazole ring with OH group | 50 | 30 | 30 |

| C (Keto-Enol) | Keto form stabilized by pyridyl N | 30 | 70 | 70 |

Computational Approaches to Tautomeric Preference and Energy Barriers

Computational chemistry provides powerful insights into the tautomeric preferences of pyrazole systems, complementing experimental findings. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the geometries and relative energies of all possible tautomers. nih.govresearchgate.netresearchgate.net These calculations help predict the most stable tautomer and quantify the energy differences between various forms.

Predicting Tautomer Stability:

DFT calculations are typically performed using various functionals, such as B3LYP or M06-2X, and appropriate basis sets like 6-311++G(d,p). nih.govnih.gov By optimizing the geometry of each tautomer, researchers can determine their relative stabilities based on the calculated total energies or Gibbs free energies. researchgate.net Calculations can be performed for an isolated molecule in the gas phase or can incorporate solvent effects using continuum solvation models (e.g., PCM, SMD). nih.gov

Studies on related hydroxypyrazoles have shown that gas-phase calculations often predict the enol form to be the most stable, which frequently corresponds to the tautomer observed in the solid state. tandfonline.com However, when solvent effects are included in the calculations, the predicted stability can shift. For example, calculations for 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole indicated that with increasing solvent polarity, a keto-enol tautomer becomes energetically more favorable, which aligns with experimental NMR data. tandfonline.com The nature and position of substituents are also known to significantly influence tautomeric stability, a factor that can be systematically investigated using computational models. researchgate.net

Calculating Energy Barriers:

Beyond determining relative stabilities, computational methods can be employed to map the potential energy surface for the interconversion between tautomers. By locating the transition state structures that connect two tautomeric minima, the energy barrier for the proton transfer reaction can be calculated. These energy barriers provide crucial information about the kinetics of the tautomerization process, explaining whether the equilibrium is established rapidly or slowly on the NMR timescale at a given temperature. Thermodynamic parameters such as the difference in free Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) between tautomers can also be calculated to better understand the equilibrium process. nih.gov

| Tautomer | Description | Method | Calculated Relative Energy (kJ/mol) |

|---|---|---|---|

| 3-Aminopyrazole (3AP) | Amino group at C3 | DFT (B3LYP)/6-311++G(d,p) | 0.0 (Reference) |

| 5-Aminopyrazole (5AP) | Amino group at C5 | DFT (B3LYP)/6-311++G(d,p) | +10.7 |

These computational models are invaluable for interpreting experimental data and providing a detailed, molecular-level understanding of the complex tautomeric behavior of this compound.

Iv. Theoretical and Computational Chemistry of Ethyl 4 Hydroxy 5 Phenyl 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules. DFT is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. These calculations yield precise data on bond lengths, bond angles, and dihedral angles.

While specific DFT studies on Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate are not extensively detailed in available literature, data from a closely related analogue, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, provides valuable insight into the expected structural parameters. mdpi.com In the crystal structure of this methyl ester, the phenyl and pyrazole (B372694) rings are not coplanar, exhibiting a significant dihedral angle of 60.83(5)°. mdpi.com The carboxylate group, however, tends to lie in the plane of the pyrazole ring. mdpi.com This twisting of the phenyl group relative to the heterocyclic core is a common feature in such biaryl systems, arising from steric hindrance.

DFT calculations on similar heterocyclic systems, such as substituted pyrans, have been performed using the B3LYP functional with a 6-311G(d,p) basis set to determine optimized geometries. materialsciencejournal.org Such studies provide a theoretical framework for understanding the stability of the molecule, which is related to its total electronic energy. The aromaticity of the pyrazole ring, a key factor in its stability, can also be assessed using computational indices like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to quantify its aromatic character.

Table 1: Selected Geometric Parameters for the Analogue Compound Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com

| Parameter | Value |

|---|---|

| Dihedral Angles (°) | |

| Phenyl Ring Plane / Pyrazole Ring Plane | 60.83(5) |

| Torsion Angles (°) | |

| C8-C9-C10-O2 (Carboxylate Group) | 173.0(1) |

(Note: Atom numbering is based on the crystallographic data from the cited source.)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For pyrazole derivatives, the distribution of these orbitals is key; the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, MEP analysis would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carboxylate groups and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Table 2: Illustrative FMO Data from an Analogue Pyrazole-containing Compound researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

(Note: These values are for a different, complex pyrazole derivative and serve only as an example of typical results from such an analysis.)

Molecular Dynamics and Conformational Space Exploration

While quantum mechanics describes the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations are used to study its movement and conformational changes over time.

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For this compound, key rotations would occur around the bond connecting the phenyl group to the pyrazole ring and the bonds within the ethyl carboxylate side chain.

The surrounding environment, particularly the solvent, can significantly influence a molecule's preferred conformation and its tautomeric form. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Hydroxypyrazoles, such as the title compound, can exist in a tautomeric equilibrium with their corresponding pyrazolone (B3327878) (keto) forms.

Studies on 1-phenyl-1H-pyrazol-3-ol, a related structure, show that the hydroxy (enol) form is predominant. nih.gov The specific equilibrium is highly dependent on the solvent. In nonpolar solvents like chloroform (B151607) (CDCl₃), these molecules tend to form dimers stabilized by intermolecular hydrogen bonds between the hydroxyl groups. nih.gov In polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), these dimers are disrupted, and the molecule exists primarily as monomers hydrogen-bonded to the solvent. nih.govresearchgate.net This solvent-induced shift can alter the molecule's reactivity and properties. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects and predict the relative stability of different tautomers and conformers in various media. researchgate.net

Structure-Activity Relationship (SAR) and Cheminformatics Approaches (Excluding Pharmacokinetics/Dynamics)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features (pharmacophores) responsible for its function.

For the pyrazole scaffold, SAR studies on various derivatives have been conducted. For instance, research on pyrazole-based inhibitors has shown that the nature and position of substituents on the phenyl rings and the pyrazole core are critical for activity. nih.gov In one study on lamellarin O analogues, the introduction of different aryl groups at the 3- and 4-positions of the pyrazole ring, as well as modifications to the N-1 substituent, led to significant variations in cytotoxic activity against cancer cell lines. rsc.org For example, the presence of a 4-fluorophenyl group was found in one of the most active compounds. rsc.org

Cheminformatics approaches use computational tools to analyze large datasets of chemical structures and their associated activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling attempt to build mathematical models that correlate physicochemical properties or structural descriptors with activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For the pyrazole class, such models would typically analyze descriptors like hydrophobicity (logP), electronic properties (e.g., Hammett parameters), and steric parameters (e.g., molar refractivity) of the various substituents.

Development of Molecular Descriptors and Predictive Models for Intrinsic Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is fundamental to understanding the intrinsic activity of pyrazole derivatives. These models mathematically link the chemical structure of a compound to its biological activity through molecular descriptors.

Molecular Descriptors in Pyrazole QSAR Studies Molecular descriptors are numerical values that quantify various aspects of a molecule's structure. For pyrazole derivatives, a range of descriptors may be employed to build robust QSAR models. These descriptors fall into several categories, each representing different physicochemical properties.

| Descriptor Category | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions, hydrogen bonding, and reaction tendencies with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how the molecule fits into a receptor's binding pocket and the strength of van der Waals interactions. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describes the size, shape, and degree of branching in the molecule, which can relate to its overall conformation and interaction profile. |

| Hydrophobic | LogP (Partition coefficient) | Determines the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. |

Predictive QSAR Models QSAR studies on pyrazole-based compounds, such as those targeting the cyclooxygenase-2 (COX-2) enzyme, have successfully led to the development of predictive models. nih.gov These models are constructed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the calculated descriptors with experimentally determined biological activity (e.g., IC₅₀ values). A well-validated QSAR model can predict the activity of newly designed compounds before their synthesis, saving significant time and resources. For instance, QSAR models for pyrazole derivatives have been developed with good statistical parameters, enabling the design of lead molecules with potentially enhanced potency and selectivity. nih.gov

Ligand-Based and Structure-Based Computational Design Principles for Novel Analogues

Computational design strategies for creating novel analogues of this compound are generally categorized as either ligand-based or structure-based.

Ligand-Based Design Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules to develop a model that defines the essential structural features required for activity.

Pharmacophore Modeling: A key LBDD technique is pharmacophore modeling. A pharmacophore represents the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. For pyrazole derivatives, pharmacophore models have been generated from known active compounds to guide the design of new molecules with improved activity. nih.gov These models serve as 3D search queries to screen virtual libraries for novel chemical scaffolds or to guide the modification of existing ones.

Quantitative Structure-Activity Relationship (QSAR): As described previously, QSAR is also a cornerstone of ligand-based design. By analyzing the structure-activity relationships of a series of pyrazole analogues, researchers can identify which functional groups and structural modifications are beneficial or detrimental to activity. nih.gov This knowledge directly informs the design of new derivatives with an optimized profile.

Structure-Based Design Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. This approach involves analyzing the interactions between the ligand and its binding site to design compounds with higher affinity and selectivity.

Molecular Docking: This is the most common SBDD technique. It involves computationally placing a candidate ligand into the binding site of a target protein and evaluating the feasibility of the binding pose and the strength of the interaction. For pyrazole-based inhibitors, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. nih.gov This information allows for the rational modification of the pyrazole scaffold to enhance these interactions and, consequently, the compound's potency. For example, by exploiting the chemical structures of selective COX-2 inhibitors like Celecoxib, new pyrazole derivatives can be designed to fit optimally within the enzyme's active site. nih.gov

The principles guiding the design of novel analogues are summarized in the table below.

| Design Principle | Methodology | Application in Pyrazole Analogue Design |

| Ligand-Based | Pharmacophore Modeling | Identifies the key chemical features and their spatial arrangement required for biological activity, based on a set of known active pyrazoles. nih.gov |

| QSAR | Develops predictive models that correlate structural properties with activity, guiding the selection of substituents to enhance potency. nih.gov | |

| Structure-Based | Molecular Docking | Simulates the binding of pyrazole analogues to a target protein's active site, enabling the design of molecules with improved binding affinity and selectivity. nih.gov |

| Structure-Activity Relationship (SAR) | Analyzes how systematic changes to the pyrazole structure affect its biological activity, providing empirical rules for optimization. nih.gov |

Through the iterative application of these computational principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel analogues with tailored biological activities.

V. Biological Activity and Mechanistic Investigations Non Clinical Focus

Antiproliferative and Antimicrobial Properties (Mechanism-Focused, In Vitro/Pre-clinical)

Numerous studies have demonstrated the antimicrobial and antiproliferative properties of various pyrazole (B372694) compounds. manipal.edunih.govnih.govresearchgate.net For instance, certain novel series of pyrazole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. manipal.edu However, mechanism-focused studies detailing the specific antiproliferative and antimicrobial activities of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate are not sufficiently detailed in the public domain to fulfill the requirements of this section.

Due to the lack of specific data for this compound, a data table and a list of mentioned compounds cannot be generated as per the instructions.

Broad-Spectrum Antimicrobial and Antifungal Activity Assessment

The pyrazole scaffold is a core component in many compounds exhibiting significant antimicrobial and antifungal effects. researchgate.netnih.gov The biological activity is often influenced by the nature and position of various substituents on the pyrazole ring. researchgate.net

The general class of pyrazole derivatives has been widely investigated for broad-spectrum activity. Various studies have synthesized series of pyrazole derivatives and tested them against a range of bacteria and fungi, with many compounds showing moderate to excellent inhibition. nih.govnanobioletters.com For example, certain novel pyrazole derivatives incorporating thiazole moieties have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like C. albicans. nih.gov

Table 1: Antifungal Activity of a Structurally Related Compound This table presents data for 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, not this compound.

| Compound Name | Fungal Strain | Activity Noted | Source |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | Complete elimination of colonies at 1000 ppm. | researchgate.netnih.gov |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida tropicalis | Complete elimination of colonies at 1000 ppm. | researchgate.netnih.gov |

Antiviral Activity and Mechanism of Action (e.g., Viral Replication Inhibition)

The antiviral potential of pyrazole-containing compounds is a significant area of pharmaceutical research. researchgate.net The core pyrazole structure is featured in various molecules investigated for their ability to inhibit viral replication and activity against different types of viruses. nih.gov

Specific research on the antiviral activity of this compound could not be identified in the available literature. However, the broader class of pyrazole derivatives has shown promise as antiviral agents. For example, certain pyrazole carboxamide derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV). These compounds were found to inhibit the subgenomic HCV replicon, demonstrating a mechanism that involves the suppression of cyclooxygenase-2 (COX-2).

Mechanistic studies on other antiviral drugs provide a framework for how pyrazole derivatives might function. Antiviral mechanisms often involve interference with the virus's life cycle, such as attachment to the host cell, replication of the viral genome, or the assembly and release of new virus particles. researchgate.net For instance, some antiviral agents act as inhibitors of viral RNA polymerase, a key enzyme in the replication of many viruses.

Given the established antiviral properties of the pyrazole scaffold, it is plausible that this compound could be a candidate for future antiviral screening and investigation. However, without direct experimental data, its activity and mechanism of action remain speculative.

Vi. Potential Applications and Interdisciplinary Research of Pyrazole 3 Carboxylates

Role as Ligands in Coordination Chemistry and Catalysis

The pyrazole (B372694) nucleus is a well-established and highly versatile ligand in coordination chemistry. mdpi.comresearchgate.net The presence of two adjacent nitrogen atoms, along with other functional groups, allows Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate to act as a robust chelating agent, forming stable complexes with a variety of metal ions.

The design of ligands is crucial for controlling the structure, stability, and reactivity of metal complexes. This compound possesses several features that make it an attractive candidate for ligand design. The pyrazole ring itself offers two nitrogen donor atoms for coordination. The hydroxyl group at the 4-position and the carbonyl oxygen of the ethyl carboxylate group at the 3-position can also act as donor sites. This multi-dentate character allows the molecule to form stable five- or six-membered chelate rings with a central metal ion.

The N-H proton of the pyrazole ring is acidic and can be deprotonated to form a pyrazolate anion. This anion is an exceptionally versatile ligand that can act as a bridge between two or more metal centers, facilitating the construction of polynuclear complexes and coordination polymers. acs.orgunipd.it The phenyl group at the 5-position and the ethyl group of the ester provide opportunities to modulate the ligand's steric bulk and electronic properties through further chemical modification, thereby fine-tuning the characteristics of the resulting metal complex.

Table 1: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atom(s) | Coordination Mode |

|---|---|---|

| Pyrazole Ring | N1 and N2 Nitrogens | Monodentate, Bidentate, Bridging (as pyrazolate) |

| Hydroxyl Group | Oxygen | Monodentate |

Metal complexes incorporating pyrazole-based ligands have demonstrated significant catalytic activity in a range of organic reactions. mdpi.com It is plausible that complexes formed with this compound could serve as catalysts for transformations such as oxidation, reduction, and carbon-carbon cross-coupling reactions. For instance, cobalt complexes with pyrazole-carboxylic acid ligands have been shown to exhibit electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org

Beyond metal catalysis, the pyrazole scaffold itself is emerging as a capable organocatalyst. Simple pyrazoles have been identified as efficient bifunctional organocatalysts for reactions like the carboxylation of alkynes with CO2, rivaling the performance of some metal catalysts. rsc.org The ability of the pyrazole ring to act as both a hydrogen bond donor (N-H) and acceptor (pyridinic N) is key to this activity. Furthermore, chiral pyrazole derivatives have been successfully employed as organocatalysts in asymmetric synthesis, such as the Henry reaction, to produce enantiomerically enriched products. mjcce.org.mk This suggests that chiral variants derived from the this compound framework could be valuable in asymmetric organocatalysis. researchgate.net

Applications in Materials Science and Photophysical Chemistry

The structural features of pyrazoles, including their rigid, aromatic nature and potential for extended π-conjugation, make them valuable components in the development of advanced functional materials. mdpi.com Their inherent fluorescence properties are particularly noteworthy. researchgate.net

Many pyrazole derivatives exhibit interesting photophysical properties, including fluorescence, which has led to their use as fluorescent agents and dyes. nih.gov The π-conjugated system in this compound, which encompasses both the pyrazole and phenyl rings, provides a foundation for fluorescent behavior.

The hydroxyl and carboxylate functional groups can serve as recognition sites for binding metal ions or other analytes. This binding event can modulate the electronic structure of the molecule, leading to a detectable change in its fluorescence emission, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This principle is the basis for designing fluorescent chemosensors. Pyrazole-based probes have been developed for the sensitive and selective detection of various ions and have been applied in cellular imaging. nih.gov With its potential binding sites, this compound represents a promising scaffold for new fluorescent probes.

Table 2: Potential Photophysical Characteristics and Sensing Applications

| Property | Description | Potential Application |

|---|---|---|

| Fluorescence | Emission of light upon absorption of UV-Vis radiation, arising from the π-conjugated system. | Fluorescent dyes, labels for biomolecules. |

| Ion-selectivity | The hydroxyl and carboxylate groups can selectively bind specific metal ions. | Fluorescent chemosensors for environmental or biological monitoring. |

The construction of complex, ordered materials often relies on non-covalent interactions such as hydrogen bonding and π–π stacking. The pyrazole moiety is an excellent building block for this purpose. The N-H group is a reliable hydrogen bond donor, while the second nitrogen atom acts as an acceptor. The aromatic phenyl and pyrazole rings can engage in π–π stacking interactions. mdpi.comconicet.gov.ar

These interactions can guide the self-assembly of individual molecules of this compound into well-defined supramolecular structures. Furthermore, when used in conjunction with metal ions, the compound can act as a linker to form extended, multidimensional coordination polymers. acs.orgacs.org The properties of these materials, such as porosity or magnetic behavior, can be tailored by choosing the appropriate metal ion and reaction conditions. acs.org The ester group also provides a handle for chemical modification, for example, by polymerization, to incorporate the pyrazole unit into the backbone or as a pendant group of a functional polymer.

Advanced Chemical Biology Tools and Biosensors

The intersection of chemistry and biology has created a demand for sophisticated molecular tools to probe and manipulate biological systems. The potential of this compound as a fluorescent probe scaffold makes it a candidate for development into advanced chemical biology tools.

By modifying the core structure to enhance properties like cell permeability, target specificity, and biocompatibility, derivatives can be designed as biosensors. Such sensors could enable the real-time visualization and quantification of specific analytes within living cells or tissues. Pyrazole-based fluorescent probes have already demonstrated success in imaging biologically important metal ions like Cu²⁺ and Fe³⁺ in living cells. nih.gov Moreover, pyrazole carboxamide derivatives have been investigated for their ability to bind to and interact with DNA, suggesting that these scaffolds could serve as a basis for developing DNA-targeting probes or therapeutic agents. nih.gov These examples highlight the potential of the pyrazole-3-carboxylate framework in creating sophisticated tools for studying complex biological processes.

Design for Molecular Recognition and Sensing Applications

The design of chemosensors for the selective detection of ions and small molecules is a burgeoning field of research. Pyrazole derivatives have emerged as a versatile scaffold for the construction of such sensors due to their inherent coordination sites and the tunability of their electronic and photophysical properties. While specific studies on "this compound" as a molecular sensor are not extensively documented, the broader class of pyrazole-3-carboxylates provides a strong foundation for its potential in this area.

The design of pyrazole-based sensors often involves the strategic incorporation of functionalities that can interact selectively with a target analyte. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, or as coordination sites for metal ions. The hydroxyl and carboxylate groups in "this compound" could also participate in binding events.

Research into related pyrazole derivatives has demonstrated their efficacy in sensing various analytes. For example, pyrazole-based fluorescent probes have been developed for the detection of metal ions such as Cu²⁺, Fe³⁺, and Al³⁺. The sensing mechanism in these probes often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). The binding of the analyte to the pyrazole-based sensor modulates its photophysical properties, leading to a detectable change in fluorescence or color.

The following table summarizes the sensing applications of some functionalized pyrazole derivatives, illustrating the potential design strategies that could be adapted for "this compound."

| Pyrazole Derivative Class | Target Analyte | Sensing Mechanism | Observed Change |

| Pyrazole-Oxazole Conjugates | Cu²⁺ | "Turn-off" fluorescence | Quenching of fluorescence |

| Pyridine-Pyrazole Dyes | Fe³⁺ | Colorimetric and fluorescent | New absorption band and fluorescence enhancement |

| Coumarin-Pyrazole Hybrids | Cr³⁺ | Colorimetric | Change in color from green to yellow |

| Pyrazoline Derivatives | Zn²⁺ | Chelation-enhanced fluorescence | Increase in fluorescence intensity |

These examples underscore the adaptability of the pyrazole core for molecular recognition. By strategic modification of "this compound," it is conceivable to develop novel sensors for a range of analytes. For instance, the phenyl group could be functionalized with specific recognition moieties to enhance selectivity, while the electronic properties of the pyrazole ring could be tuned to optimize the signaling mechanism.

Probes for Studying Biological Processes

The development of molecular probes for the visualization and study of biological processes is crucial for advancing our understanding of cellular function and disease. Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution. The pyrazole scaffold has been recognized as a valuable component in the design of such probes. While direct applications of "this compound" as a biological probe are yet to be fully explored, the characteristics of the 4-hydroxypyrazole moiety suggest its potential in this domain.

One area of interest is the detection of reactive oxygen species (ROS). For instance, 4-hydroxypyrazole has been identified as a product of the interaction between pyrazole and hydroxyl radicals. nih.gov This suggests that "this compound" could potentially be developed into a probe for detecting these highly reactive and biologically significant species. Upon reaction with hydroxyl radicals, a change in the fluorescence properties of the molecule might be observed, providing a basis for a detection assay.

Furthermore, the pyrazole nucleus can be incorporated into larger molecular frameworks to create probes for specific biological targets. The synthetic accessibility of pyrazole-3-carboxylates allows for their conjugation with other fluorophores or targeting ligands. This modular approach enables the creation of probes with tailored properties for specific applications, such as imaging of organelles, monitoring enzyme activity, or detecting specific biomolecules.

The photophysical properties of pyrazole derivatives are central to their application as biological probes. Studies on related compounds have explored their absorption and emission characteristics. While specific photophysical data for "this compound" is limited, computational studies on similar pyrazole derivatives have been used to predict their electronic properties, such as HOMO-LUMO energy levels, which can provide insights into their potential as fluorescent probes. icm.edu.plpjoes.com

The following table presents hypothetical photophysical properties for a pyrazole-based probe, illustrating the type of data that would be relevant for its characterization and application in biological imaging.

| Property | Value | Significance |

| Absorption Maximum (λabs) | ~350 nm | Wavelength of maximum light absorption |

| Emission Maximum (λem) | ~450 nm | Wavelength of maximum fluorescence emission |

| Quantum Yield (Φ) | > 0.1 | Efficiency of fluorescence emission |

| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Efficiency of light absorption |

| Stokes Shift | ~100 nm | Separation between absorption and emission maxima |

Vii. Future Research Directions and Emerging Challenges in Ethyl 4 Hydroxy 5 Phenyl 1h Pyrazole 3 Carboxylate Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate and its derivatives is increasingly guided by the principles of green chemistry. Traditional synthetic methods often rely on harsh reaction conditions, hazardous organic solvents, and generate significant waste. tandfonline.com The shift towards sustainable practices is a paramount challenge, focusing on atom economy, energy efficiency, and the use of environmentally benign reagents and media.

Key future research directions include:

Multicomponent Reactions (MCRs): One-pot MCRs are being explored to construct the pyrazole (B372694) core and its derivatives in a single, efficient step. nih.govlongdom.org These reactions, which can combine three or more reactants, reduce the need for intermediate purification steps, thus saving time, energy, and solvents. researchgate.netacs.org Future work will aim to design novel MCRs specifically tailored for functionalized pyrazoles, potentially using water as a green solvent. longdom.org

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods are emerging as powerful tools to accelerate reaction rates and improve yields. tandfonline.combenthamdirect.com These techniques offer significant advantages over conventional heating by providing rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles. researchgate.netrsc.orgdergipark.org.tr

Green Catalysts and Solvents: Research is focused on replacing traditional acid and base catalysts with reusable, solid-supported, or biodegradable catalysts. rsc.org Furthermore, the replacement of volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or even solvent-free reaction conditions is a critical goal. sid.irthieme-connect.com

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions sid.ir |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonication benthamdirect.comrsc.org |

| Reaction Time | Often several hours to days tandfonline.com | Minutes to a few hours researchgate.net |

| Catalysts | Homogeneous acids/bases, often requiring neutralization | Reusable, biodegradable, or catalyst-free systems rsc.org |

| Process | Multi-step with intermediate isolation | One-pot multicomponent reactions (MCRs) nih.govlongdom.org |

Exploration of Complex Pyrazole Architectures and Fused Systems

This compound serves as an ideal starting scaffold for the synthesis of more complex and sterically demanding molecules, including fused heterocyclic systems. The presence of multiple reactive sites—the pyrazole nitrogens, the hydroxyl group, the ester, and the aromatic ring—allows for extensive functionalization.

Future research will likely focus on: